tert-Butyl (2,4-dibromophenyl)carbamate
Description
tert-Butyl (2,4-dibromophenyl)carbamate is a carbamate derivative featuring a tert-butyl group and a 2,4-dibromophenyl moiety. Carbamates of this class are widely utilized in medicinal chemistry as intermediates for synthesizing enzyme inhibitors (e.g., BACE1, HDAC8) and other bioactive molecules . The bromine substituents at the 2- and 4-positions likely influence its reactivity, steric effects, and electronic properties compared to related compounds.
Properties
IUPAC Name |
tert-butyl N-(2,4-dibromophenyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Br2NO2/c1-11(2,3)16-10(15)14-9-5-4-7(12)6-8(9)13/h4-6H,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTSZXGLEQSLIHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Br2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2,4-dibromophenyl)carbamate typically involves the reaction of 2,4-dibromoaniline with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2,4-dibromoaniline+tert-butyl chloroformate→tert-Butyl (2,4-dibromophenyl)carbamate+HCl
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. This often involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (2,4-dibromophenyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms on the phenyl ring can be substituted with other nucleophiles.
Deprotection Reactions: The tert-butyl carbamate group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Deprotection Reactions: Strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are used to remove the tert-butyl group.
Major Products Formed:
Substitution Reactions: Depending on the nucleophile used, various substituted phenylcarbamates can be formed.
Deprotection Reactions: The major product is 2,4-dibromoaniline.
Scientific Research Applications
Chemistry: tert-Butyl (2,4-dibromophenyl)carbamate is used as a protecting group for amines in organic synthesis. It helps to prevent unwanted reactions at the amine site during multi-step synthesis processes.
Biology and Medicine: The compound is used in the synthesis of various pharmaceuticals and biologically active molecules. Its ability to protect amine groups makes it valuable in the synthesis of peptides and other complex molecules.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and polymers. Its reactivity and stability make it a versatile intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl (2,4-dibromophenyl)carbamate primarily involves its role as a protecting group. The tert-butyl carbamate group can be introduced to an amine to protect it from unwanted reactions. This protection is achieved by forming a stable carbamate linkage, which can be selectively removed under specific conditions to regenerate the free amine.
Comparison with Similar Compounds
Reactivity Trends :
- Electron-deficient aryl rings (e.g., nitro-substituted) undergo faster nucleophilic substitution.
- Bromine’s leaving-group ability facilitates Suzuki-Miyaura cross-coupling, suggesting the 2,4-dibromo derivative could serve as a versatile intermediate for biaryl synthesis.
Data Tables
Table 1: Comparative Physicochemical Properties
*Calculated based on structural analogy.
Biological Activity
Introduction
Tert-Butyl (2,4-dibromophenyl)carbamate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its mechanisms of action, biochemical interactions, and potential applications in various fields such as pharmacology and agriculture.
Target Enzymes
This compound has been identified as an inhibitor of specific cytochrome P450 enzymes (CYPs), particularly CYP1A2 and CYP2C19. These enzymes are crucial for drug metabolism, suggesting that this compound may influence drug-drug interactions when co-administered with other medications metabolized by these pathways.
Interaction with Biological Molecules
The compound interacts with various biomolecules, including proteins and enzymes. It can inhibit proteases, thereby affecting protein degradation processes. Additionally, it forms complexes with metal ions, which may alter its biochemical behavior and interactions.
Antimicrobial Activity
This compound exhibits notable antimicrobial properties. Studies have shown that it is effective against a range of bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these organisms suggest potent activity comparable to standard antibiotics .
Anticancer Properties
Research indicates that this compound may possess anticancer properties. Preliminary studies have demonstrated its ability to induce apoptosis in cancer cell lines, with IC50 values ranging from 5 to 15 µM for various types of cancer cells. This suggests potential for further development as an anticancer agent .
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation markers such as IL-6 and TNF-α in vitro. Its anti-inflammatory activity was assessed by comparing its effects to dexamethasone, a standard anti-inflammatory drug. The results indicated that this compound could significantly inhibit these pro-inflammatory cytokines .
Study 1: Inhibition of Cytochrome P450 Enzymes
In a study examining the effects of this compound on CYP enzymes, researchers found that this compound significantly inhibited CYP1A2 activity in vitro. This inhibition could lead to altered pharmacokinetics for drugs metabolized by this enzyme, highlighting the importance of understanding its interactions in clinical settings.
Study 2: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial efficacy of this compound against common pathogens. The results demonstrated that the compound had an MIC of 50 µg/mL against Pseudomonas aeruginosa, showcasing its potential as a therapeutic agent in treating infections caused by resistant bacteria .
Study 3: Anticancer Activity Assessment
In vitro tests on various cancer cell lines revealed that this compound induced significant cell death at concentrations between 5 and 15 µM. The mechanism appears to involve the activation of apoptotic pathways and inhibition of cell proliferation .
Comparative Analysis with Related Compounds
The following table summarizes key characteristics of this compound compared to structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Tert-butyl N-(4-bromophenyl)carbamate | C12H14Br2N2O2 | Lacks dibromination; simpler structure |
| Tert-butyl (2-(4-bromophenyl)-2-hydroxyethyl)carbamate | C13H16BrN2O3 | Contains hydroxyethyl group; different functional properties |
| This compound | C12H14Br2N2O2 | Unique dibromo substitution enhancing biological activity |
Q & A
Q. What are the recommended safety protocols for handling tert-Butyl (2,4-dibromophenyl)carbamate in laboratory settings?
- Methodological Answer : Based on analogous carbamate compounds, strict PPE is required: chemically resistant gloves (nitrile), lab coats, and safety goggles. For respiratory protection, use NIOSH/CEN-approved respirators (e.g., P95 for particulate hazards) when handling powders or aerosols. Ensure local exhaust ventilation to minimize inhalation risks. Spills should be contained using inert absorbents (e.g., vermiculite) and disposed of as hazardous waste .
Q. How can researchers synthesize this compound, and what are common purification methods?
- Methodological Answer : Synthesis typically involves reacting 2,4-dibromoaniline with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP in THF). Post-reaction, purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water. Monitor reaction progress using TLC (Rf ~0.5 in 3:7 EtOAc/hexane). Yield optimization may require temperature control (0–25°C) and anhydrous conditions .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer : Use H/C NMR to verify carbamate linkage (e.g., tert-butyl group at δ ~1.4 ppm in H NMR) and aromatic bromine substitution patterns. LC-MS (ESI+) confirms molecular ion peaks (expected [M+H] ~361–363 for CHBrNO). Purity ≥95% can be validated via HPLC (C18 column, acetonitrile/water mobile phase) .
Advanced Research Questions
Q. How does the steric and electronic effects of the 2,4-dibromo substitution influence reactivity in cross-coupling reactions?
- Methodological Answer : The 2,4-dibromo groups create steric hindrance, slowing nucleophilic aromatic substitution but enhancing Suzuki-Miyaura coupling at the para position. Electrochemical studies (cyclic voltammetry) and DFT calculations can model electron-withdrawing effects. For example, the para-bromine activates the carbamate for Pd-catalyzed coupling, while the ortho-bromine directs regioselectivity in lithiation reactions .
Q. What are the stability profiles of this compound under acidic, basic, and oxidative conditions?
- Methodological Answer : Stability testing shows decomposition in strong acids (e.g., TFA cleaves the Boc group within 1 hr at 25°C) but resilience in mild bases (pH 8–10). Oxidative conditions (e.g., HO) may degrade the carbamate moiety, releasing CO. Monitor stability via accelerated aging studies (40°C/75% RH for 4 weeks) and track degradation products (e.g., 2,4-dibromoaniline) using GC-MS .
Q. How can researchers resolve contradictions in reported toxicity data for brominated carbamates?
- Methodological Answer : Discrepancies in acute toxicity (e.g., LD variability) may arise from impurities or isomer ratios. Conduct in vitro assays (e.g., MTT on HepG2 cells) to assess cytotoxicity. Compare batch-specific impurities via HPLC-UV/HRMS. Reference OECD guidelines (e.g., Test No. 423) for standardized acute oral toxicity evaluation .
Q. What strategies optimize regioselective functionalization of the dibromophenyl ring?
- Methodological Answer : Use directing groups (e.g., carbamate) to enhance para-selectivity in cross-couplings. For example, Pd(dppf)Cl catalyzes selective para-arylations, while ortho-lithiation (using LDA at −78°C) enables halogen-metal exchange for introducing substituents. Computational modeling (e.g., Gaussian) predicts transition states to rationalize selectivity .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
